molecular formula C17H9Cl2F3N2 B13731200 6-(2,4-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine

6-(2,4-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine

Cat. No.: B13731200
M. Wt: 369.2 g/mol
InChI Key: GEZNZWKHNPIQPI-UHFFFAOYSA-N
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Description

6-(2,4-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine is a versatile chemical compound known for its unique structural properties and wide range of applications in scientific research This compound belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds containing a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,4-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine typically involves the use of commercially available starting materials and specific reaction conditions. One common synthetic route involves the reaction of 2,4-dichlorobenzaldehyde with benzyl cyanide in the presence of a base to form an intermediate compound. This intermediate is then subjected to cyclization with trifluoromethylpyrimidine under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(2,4-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases such as sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions may vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, nucleophilic substitution reactions may yield derivatives with different substituents on the phenyl or pyrimidine rings .

Mechanism of Action

The mechanism of action of 6-(2,4-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and affecting cellular processes. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .

Comparison with Similar Compounds

6-(2,4-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C17H9Cl2F3N2

Molecular Weight

369.2 g/mol

IUPAC Name

4-(2,4-dichlorophenyl)-2-phenyl-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C17H9Cl2F3N2/c18-11-6-7-12(13(19)8-11)14-9-15(17(20,21)22)24-16(23-14)10-4-2-1-3-5-10/h1-9H

InChI Key

GEZNZWKHNPIQPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC(=N2)C(F)(F)F)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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